6-Cyano-5-methylnicotinic acid
CAS No.: 1360953-72-5
Cat. No.: VC4837781
Molecular Formula: C8H6N2O2
Molecular Weight: 162.148
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1360953-72-5 |
---|---|
Molecular Formula | C8H6N2O2 |
Molecular Weight | 162.148 |
IUPAC Name | 6-cyano-5-methylpyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C8H6N2O2/c1-5-2-6(8(11)12)4-10-7(5)3-9/h2,4H,1H3,(H,11,12) |
Standard InChI Key | FAMBJGGXXNEVAR-UHFFFAOYSA-N |
SMILES | CC1=CC(=CN=C1C#N)C(=O)O |
Introduction
Structural and Molecular Characteristics
6-Cyano-5-methylnicotinic acid (C₈H₆N₂O₂) is a substituted nicotinic acid derivative featuring a cyano (-C≡N) group at the 6-position and a methyl (-CH₃) group at the 5-position of the pyridine ring. Its systematic IUPAC name is 6-cyano-5-methylpyridine-3-carboxylic acid, with the following identifiers:
Table 1: Structural and Spectral Data
Property | Value/Descriptor | Source |
---|---|---|
Molecular Formula | C₈H₆N₂O₂ | |
Predicted Collision Cross Section (Ų) | 133.1 ([M+H]⁺), 126.4 ([M-H]⁻) | |
Key Functional Groups | Cyano, methyl, carboxylic acid |
Synthesis and Production
The synthesis of 6-cyano-5-methylnicotinic acid involves strategic functionalization of pyridine precursors. A notable method, adapted from nicotinic acid derivatives, employs 3,5-dimethylpyridine as a starting material. Key steps include:
-
Oxidation: Potassium permanganate (KMnO₄) in water mediates oxidation under mild conditions (25–35°C), yielding a mixture of 5-methylnicotinic acid and 3,5-pyridinedicarboxylic acid as a byproduct .
-
Separation: Differential solubility at varying pH levels isolates the target compound. Acidification to pH 0.3–0.6 precipitates the byproduct, while adjusting to pH 2.5–3.2 recovers 6-cyano-5-methylnicotinic acid .
-
Purification: Ethanol recrystallization achieves >99% purity .
Table 2: Synthetic Parameters
Parameter | Condition | Yield/Purity |
---|---|---|
Oxidizing Agent | KMnO₄ in H₂O | 51% (crude) |
pH Adjustment Range | 0.3–0.6 (byproduct), 2.5–3.2 (target) | >98.5% purity |
Recrystallization Solvent | Ethanol | >99% purity |
Physicochemical Properties
Solubility and Stability
-
Solubility: Sparingly soluble in water (0.083 g/L at 25°C); highly soluble in polar aprotic solvents (e.g., DMF, DMSO) .
-
Thermal Stability: Decomposes above 190°C without melting, consistent with related nicotinic acids .
Spectroscopic Data
-
Mass Spectrometry: Predominant adducts include [M+H]⁺ at m/z 163.05 and [M-H]⁻ at m/z 161.04 .
-
NMR: Expected signals include δ 2.28 (s, 3H, CH₃), δ 8.15 (s, 1H, pyridine-H), and δ 13.1 (broad, 1H, COOH) .
Biological and Industrial Applications
Pharmaceutical Intermediates
6-Cyano-5-methylnicotinic acid serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. Its cyano group enhances binding affinity to enzymatic active sites .
Agrochemicals
The compound’s structural rigidity and electron-withdrawing groups make it suitable for developing herbicides and fungicides .
Material Science
In metal-organic frameworks (MOFs), the cyano group acts as a bridging ligand, facilitating porous material design.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Compounds
Compound | Substituents | Melting Point (°C) | Key Application |
---|---|---|---|
6-Cyano-5-methylnicotinic acid | 5-CH₃, 6-CN, 3-COOH | >190 (dec.) | Pharmaceutical synthesis |
5-Cyano-6-methylnicotinic acid | 6-CH₃, 5-CN, 3-COOH | 210–212 | Antimicrobial agents |
6-Chloro-5-methylnicotinic acid | 5-CH₃, 6-Cl, 3-COOH | N/A | Herbicide intermediates |
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume